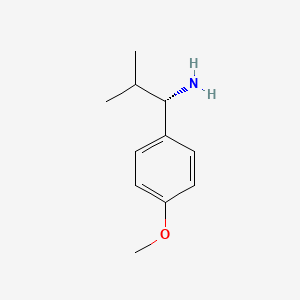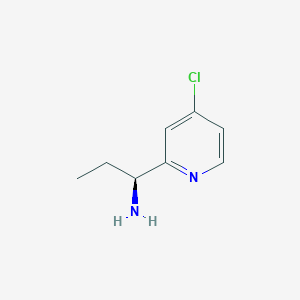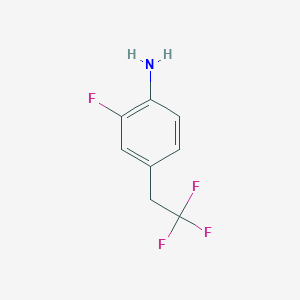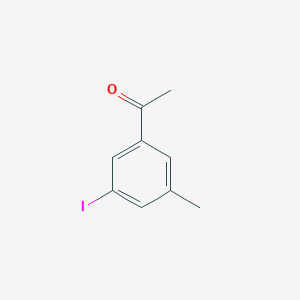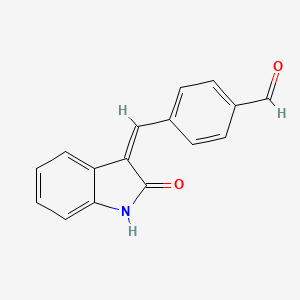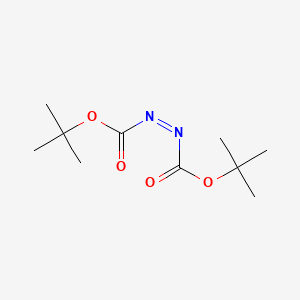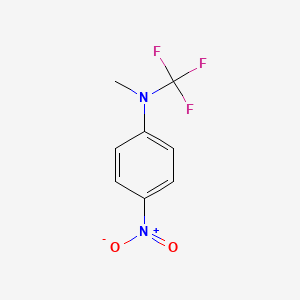![molecular formula C11H10O2S2 B12969417 Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is an organic compound belonging to the bithiophene family. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. This compound features a methyl group at the 3’ position and a carboxylate ester group at the 3 position of the bithiophene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bithiophene derivatives, including Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate, may involve high-pressure catalytic processes. These methods can include the use of homogeneous catalysis and high-pressure reactors to achieve efficient yields .
化学反応の分析
Types of Reactions
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms into the thiophene rings .
科学的研究の応用
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemistry: Acts as a precursor for more complex molecules in synthetic organic chemistry.
Biology and Medicine:
作用機序
The mechanism of action of Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions and electron transfer processes, which are crucial for its function in organic electronic devices. The pathways involved often include charge transport and energy transfer mechanisms .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: The parent compound without the methyl and carboxylate groups.
Methyl 2,2’-bithiophene-5-carboxylate: A similar compound with the carboxylate group at a different position.
3,3’-Dimethyl-2,2’-bithiophene: A derivative with additional methyl groups.
Uniqueness
Methyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and conductive polymers .
特性
分子式 |
C11H10O2S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC名 |
methyl 2-(3-methylthiophen-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H10O2S2/c1-7-3-5-14-9(7)10-8(4-6-15-10)11(12)13-2/h3-6H,1-2H3 |
InChIキー |
JXVXGTQQEYIIPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


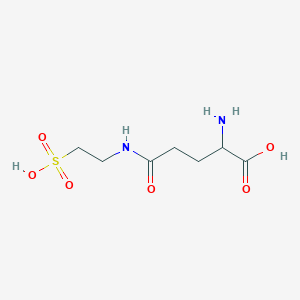
![3-Chloro-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12969340.png)
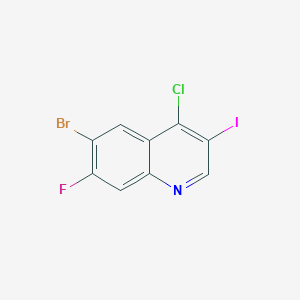
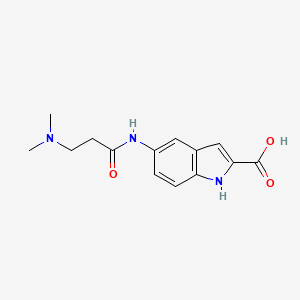
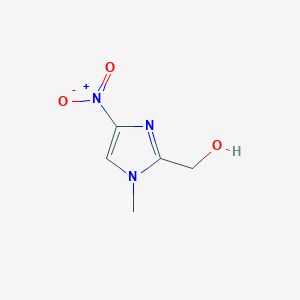
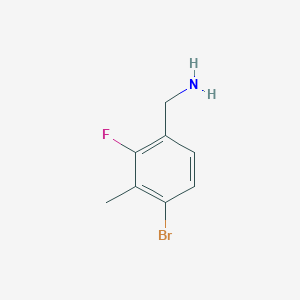
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
